4-Aminodihydro-2(3H)-furanone

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of biologically active molecules. Within this broad category, the γ-butyrolactone scaffold is an essential framework found in many natural products and pharmaceuticals. rsc.org The introduction of an amino group onto this scaffold, as seen in 4-aminodihydro-2(3H)-furanone, creates a chiral synthon of significant value. Chiral γ-butyrolactones are crucial intermediates in the synthesis of therapeutic agents. rsc.org For instance, substituted chiral lactones are key to producing modern antiepileptic drugs like Brivaracetam. google.comgoogle.com Furthermore, derivatives such as aminotetrahydrofurans serve as important building blocks for synthetic crop protection products and have been explored for creating protease inhibitors and antiviral agents. google.com The strategic placement of the amino group at the 4-position provides a unique structural motif for developing novel compounds through stereoselective synthesis.

Overview of Structural Features and Isomerism

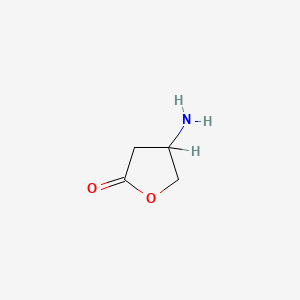

The molecular structure of this compound consists of a five-membered saturated ring containing an ester group within the ring (a lactone). The core of this molecule is a tetrahydrofuran (B95107) ring with a carbonyl group at the 2-position and an amino group substituent at the 4-position. nih.gov This structure is also referred to as 4-amino-γ-butyrolactone. The presence of a stereocenter at the C4 carbon, where the amino group is attached, gives rise to stereoisomerism.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| PubChem CID | 538736 |

| Structure | A five-membered lactone ring with an amino group at the C4 position. |

Due to the chiral carbon at the C4 position, this compound exists as a pair of enantiomers: the (4R)- and (4S)-isomers. These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions when used in chiral environments, such as the synthesis of pharmaceuticals. The separation and selective synthesis of these enantiomers are critical for their application as chiral building blocks. lookchem.comsigmaaldrich.cn Their hydrochloride salts are often used to improve handling and solubility. sigmaaldrich.cn The utility of such chiral lactones is well-established; for example, the (R)-enantiomer of 4-n-propyl-dihydrofuran-2(3H)-one is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. google.com

Interactive Data Table: Enantiomers of this compound

| Identifier | (4R)-Isomer | (4S)-Isomer |

| IUPAC Name | (4R)-4-aminodihydro-2(3H)-furanone hydrochloride | (4S)-4-aminodihydro-2(3H)-furanone hydrochloride |

| CAS Number | 117752-88-2 | 117752-82-6 |

| Significance | Chiral building block for stereospecific synthesis. lookchem.comsigmaaldrich.cn | Chiral building block for stereospecific synthesis. chembk.comechemi.com |

Positional isomerism in aminodihydrofuranones significantly influences their chemical properties and biological roles. A key comparison can be made between this compound and its positional isomer, 3-aminodihydro-2(3H)-furanone. While the 4-amino isomer is primarily valued as a synthetic intermediate, the 3-amino isomer, commonly known as L-homoserine lactone, is a well-known molecule in microbiology. spectrumchemical.com

L-Homoserine lactone forms the core structural component of N-acyl-homoserine lactones (AHLs), which are a major class of signaling molecules involved in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This starkly contrasts with the known applications of the 4-amino isomer, which is utilized more as a foundational block for constructing larger, often biologically active, molecules rather than having a direct signaling role itself. researchgate.net

Interactive Data Table: Comparison of Positional Isomers

| Feature | This compound | 3-Aminodihydro-2(3H)-furanone (L-Homoserine Lactone) |

| Amino Group Position | C4 | C3 |

| Primary Significance | Chiral synthetic building block. | Core of bacterial signaling molecules (AHLs). spectrumchemical.com |

| CAS Number (Racemic) | 16504-58-8 | 1192-20-7 |

| Key Application Area | Pharmaceutical and agrochemical synthesis. google.com | Research in microbiology and bacterial communication. |

Historical Development of Research on Aminodihydrofuranone Scaffolds

Research into aminodihydrofuranone scaffolds is rooted in the broader history of furanone and butyrolactone chemistry. The γ-butyrolactone ring is a structural motif present in a multitude of natural products, which drove early interest in its synthesis and derivatization. rsc.org A significant milestone in the field was the development of asymmetric synthesis methodologies, which allowed chemists to create specific enantiomers of chiral lactones, thereby opening the door for their use in creating complex, stereochemically-defined molecules like pharmaceuticals. rsc.orgresearchgate.net

A pivotal moment for the aminodihydrofuranone subclass came with the discovery and characterization of N-acyl-homoserine lactones (AHLs) as autoinducers in bacterial quorum sensing systems, beginning with studies in the 1970s and 1980s. This discovery highlighted the profound biological importance of the 3-aminodihydro-2(3H)-furanone scaffold and sparked extensive research into its role in microbial communication. Concurrently, the continued demand for novel chiral building blocks in medicinal chemistry sustained interest in other isomers, such as this compound, valued for their potential in drug discovery and the synthesis of complex targets. nih.govmdpi.comrsc.orguniroma1.it The evolution of synthetic strategies has made these scaffolds more accessible, cementing their role as valuable tools in modern organic chemistry. nih.govnih.gov

De Novo Synthetic Strategies

De novo synthesis of this compound involves the construction of the molecule from simpler, acyclic precursors. These methods often rely on powerful cyclization reactions to form the core lactone structure.

Ring-Closing Reactions and Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of γ-butyrolactones. For this compound, this typically involves the cyclization of a γ-hydroxy-α-amino acid derivative. The formation of the five-membered ring is governed by Baldwin's rules, which predict the favorability of different ring-closing reactions. The 5-endo-tet cyclization required for the formation of the furanone ring from a γ-hydroxy-α-amino acid is a favored process.

One documented approach involves the reaction of methionine with a haloacetic acid, such as chloroacetic acid, in an aqueous solvent. This reaction proceeds through an intermediate that undergoes an intramolecular nucleophilic substitution to form the lactone ring. The reaction conditions, such as temperature and solvent, are crucial for achieving high yields. For instance, conducting the reaction in a solvent containing at least 60% water by weight has been shown to improve the reaction rate and yield of α-amino-γ-butyrolactone. google.com

| Parameter | Condition | Effect on Yield |

| Solvent | >60% water | Increased |

| Temperature | 65-95 °C | Optimal |

| Reactants | Methionine, Chloroacetic acid | Forms the lactone |

This interactive table summarizes the optimized reaction conditions for the synthesis of α-amino-γ-butyrolactone from methionine.

Conversions from Diverse Acyclic Precursors

The synthesis of this compound can also be achieved from various acyclic precursors that possess the necessary carbon framework and functional groups. A common strategy involves the use of amino acids as starting materials, which naturally provide the chiral center at the C4 position. For example, derivatives of glutamic acid or other γ-functionalized amino acids can be transformed into the target lactone through a series of chemical modifications and a final cyclization step.

A patented method describes the synthesis of α-amino-γ-butyrolactone hydrochloride from methionine and chloroacetic acid in a mixed solvent system of water, 2-propanol, and acetic acid. google.com The process involves the initial S-alkylation of methionine followed by an intramolecular cyclization with the elimination of a methylthio group. The resulting lactone can then be isolated as its hydrochloride salt. google.com

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C4 position is of paramount importance, as the biological activity of this compound and its derivatives is often dependent on a specific enantiomer.

Asymmetric Catalysis in Chiral Induction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric catalysis can be applied. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as a γ-keto-α-amino ester, using a chiral metal catalyst could provide access to the desired enantiomer of the corresponding γ-hydroxy-α-amino ester, which can then be cyclized.

Chiral Pool Synthesis (e.g., from amino acids like tryptophan or phenylalanine for related aminolactones)

The chiral pool provides a readily available source of enantiomerically pure starting materials. Natural amino acids are particularly attractive precursors for the synthesis of chiral this compound. L-methionine, for instance, can be used to produce the corresponding (S)-4-aminodihydro-2(3H)-furanone. The use of optically active methionine as a starting material in the reaction with chloroacetic acid allows for the synthesis of the optically active lactone, with the reaction conditions optimized to prevent racemization. google.com

| Chiral Precursor | Target Enantiomer | Key Transformation |

| L-Methionine | (S)-4-Aminodihydro-2(3H)-furanone | Intramolecular cyclization |

| D-Methionine | (R)-4-Aminodihydro-2(3H)-furanone | Intramolecular cyclization |

This interactive table illustrates the use of chiral amino acids from the chiral pool for the stereoselective synthesis of this compound.

Biocatalytic Pathways and Enzymatic Transformations

Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral compounds. Enzymes, with their high chemo-, regio-, and enantioselectivity, are well-suited for the production of enantiomerically pure this compound.

While specific enzymatic routes directly to this compound are not detailed in the reviewed literature, several biocatalytic strategies for the synthesis of chiral γ-butyrolactones and amino acids are highly relevant. nih.gov One potential approach is the kinetic resolution of a racemic mixture of this compound or a suitable precursor. This can be achieved using enzymes such as lipases, which can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

Another promising biocatalytic strategy is the use of dehydrogenases or reductases for the asymmetric reduction of a prochiral ketone precursor. For example, a γ-keto-α-amino acid or its ester could be stereoselectively reduced to the corresponding γ-hydroxy derivative using a ketoreductase (KRED), which can then be cyclized to the desired enantiomer of the lactone. The regeneration of the necessary cofactor (e.g., NADH or NADPH) is a crucial aspect of these processes and can be achieved using a coupled enzyme system or a sacrificial co-substrate.

| Enzyme Class | Reaction Type | Potential Application |

| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Separation of racemic this compound |

| Ketoreductase (KRED) | Asymmetric Reduction | Stereoselective synthesis of a γ-hydroxy-α-amino precursor |

| Transaminase | Reductive Amination | Introduction of the amino group to a keto-lactone precursor |

This interactive table outlines potential biocatalytic approaches for the stereoselective synthesis of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDRUMHFSJJIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles

Reactions of the Lactone Moiety

The lactone ring in 4-Aminodihydro-2(3H)-furanone is susceptible to reactions typical of esters, most notably nucleophilic attack at the carbonyl carbon.

The γ-butyrolactone ring can be opened by various nucleophiles, leading to the formation of γ-hydroxybutyramide or γ-hydroxybutyric acid derivatives. This reaction is a fundamental transformation of the lactone moiety.

Aminolysis, the reaction with amines, is a common ring-opening reaction. For instance, the aminolysis of α-amino-γ-butyrolactone with aryl amines can lead to the formation of 1-aryl-3-aminopyrrolidin-2-ones, which involves a ring-opening followed by a recyclization to form a lactam. This process is influenced by the reaction conditions and the nature of the amine. The proposed mechanism involves an initial nucleophilic attack of the amine on the lactone carbonyl, followed by ring opening to form a γ-hydroxy amide intermediate. This intermediate can then undergo intramolecular cyclization to form the more stable five-membered lactam ring.

The table below summarizes representative nucleophilic ring-opening reactions of γ-butyrolactone derivatives.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines (e.g., aryl amines) | γ-Hydroxybutyramides, Pyrrolidinones (Lactams) | Varies, can be thermally or catalytically driven | (Frankel et al., 1958) |

| Hydroxide | γ-Hydroxybutyric acid salts | Basic conditions | Not specified |

| Alcohols (in the presence of a catalyst) | γ-Hydroxybutyric acid esters | Acidic or basic catalysis | Not specified |

This table presents generalized reactions of the γ-butyrolactone core structure.

While the primary reaction of the lactone is ring-opening, under certain conditions, the ester functionality can be modified without cleaving the ring. Transesterification, for example, can occur in the presence of an alcohol and a suitable catalyst, leading to a different ester of the γ-hydroxy-α-amino acid. However, this reaction is often in competition with the more facile ring-opening aminolysis or hydrolysis, especially with the presence of the internal amino group.

Transformations of the Amino Group

The primary amino group at the C4 position is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the preparation of various amides.

A notable class of related compounds are N-acyl-homoserine lactones (AHLs), which are signaling molecules in bacteria. The synthesis of these molecules often involves the acylation of homoserine lactone, a close structural analog of this compound nih.gov. The reaction typically proceeds under standard acylation conditions, for example, using an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

The following table provides examples of acylation and amidation reactions.

| Acylating Agent | Product | General Reaction Conditions |

| Acyl Chloride (R-COCl) | N-Acyl-4-aminodihydro-2(3H)-furanone | Aprotic solvent, presence of a base (e.g., triethylamine) |

| Acid Anhydride ((RCO)₂O) | N-Acyl-4-aminodihydro-2(3H)-furanone | Aprotic solvent, often with a catalyst like DMAP |

| Carboxylic Acid (R-COOH) | N-Acyl-4-aminodihydro-2(3H)-furanone | Presence of a coupling agent (e.g., DCC, EDC) |

This table illustrates general acylation reactions applicable to the amino group of the target compound.

The nitrogen atom of the amino group can be alkylated using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The reaction outcome is dependent on the stoichiometry of the reactants and the reaction conditions thieme-connect.de.

Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comorganic-chemistry.org. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with a ketone or aldehyde, followed by in-situ reduction of the intermediate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) organic-chemistry.orgnih.govmasterorganicchemistry.comorganic-chemistry.org. The choice of reducing agent is crucial, as it should selectively reduce the iminium ion in the presence of the carbonyl starting material masterorganicchemistry.com.

The table below outlines common methods for the alkylation of primary amines.

| Reaction | Reagents | Product | Key Considerations |

| Direct Alkylation | Alkyl Halide (R-X) | Mono-, di-, and tri-alkylated amines, quaternary ammonium salt | Control of stoichiometry is crucial to avoid over-alkylation. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl or N,N-Dialkyl amine | Generally provides better control over the degree of alkylation. |

This table presents general alkylation methods applicable to this compound.

Modifications at Other Ring Positions

While the lactone and amino groups are the most reactive sites, it is also possible to introduce substituents at other positions of the furanone ring, namely at the C3 and C5 positions. These modifications typically require the generation of a nucleophilic or electrophilic center at the desired position.

Alkylation at the C3 position (α- to the carbonyl group) can be achieved by forming an enolate under basic conditions, followed by reaction with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is often employed to generate the kinetic enolate, which can then be trapped with an electrophile youtube.commasterorganicchemistry.comyoutube.com.

Functionalization at the C5 position can be more challenging. However, strategies involving the use of substituted precursors or ring-opening and subsequent re-cyclization with modified fragments can be employed to introduce substituents at this position. For instance, the synthesis of 4,5-substituted lactones can be achieved through reactions involving 1,2-aryl migration in certain allylic alcohol derivatives acs.org.

Lack of Specific Research Data on Mechanistic Studies of this compound Reactions

The search strategy included queries for N-acylation, hydrolysis, ring-opening, and general reactivity mechanisms, as well as computational studies and the CAS number (15904-89-9) for the racemic compound. While these searches yielded information on related compounds, they did not provide the specific, in-depth data required to construct a scientifically accurate article on the mechanistic profile of this compound as requested.

Information is available for structurally related molecules, including:

γ-Butyrolactone (GBL): The parent compound undergoes well-known reactions such as nucleophilic acyl substitution, leading to ring-opening. For instance, its reaction with ammonia (B1221849) or primary amines to form pyrrolidones is a standard transformation. However, detailed mechanistic investigations of these processes are not extensively detailed in the context of fundamental research, and the influence of a 4-amino substituent is not documented.

Other Substituted Furanones: Research has been conducted on the thermal decomposition and isomerization of the 2(3H)-furanone ring system, which can proceed through a ring-opened ketenoic aldehyde intermediate. Similarly, studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones describe mechanisms involving their acyclic form in reactions with nucleophiles. These provide a general framework for furanone reactivity but are not specific to the 4-amino derivative.

3-Aminodihydro-2(3H)-furanone (Homoserine Lactone): The reactivity of this constitutional isomer is well-documented, particularly in the context of N-acyl homoserine lactones and bacterial quorum sensing. Mechanistic studies on the enzymatic and chemical hydrolysis of its lactone ring and amide bond are available. However, these findings are specific to the 3-amino isomer and cannot be directly extrapolated to the 4-amino position without dedicated study.

Due to the absence of specific research data, generating a thorough and scientifically accurate article on the "Mechanistic Studies of Key Reactions" for this compound is not possible at this time. The creation of such an article would require speculation and extrapolation from related compounds, which would violate the principles of scientific accuracy.

Derivatization Strategies and Analogue Design

Design Principles for Functional Analogues

The design of functional analogues of 4-aminodihydro-2(3H)-furanone is predicated on established medicinal chemistry principles, including pharmacophore modeling and bioisosteric replacement. The inherent features of the furanone scaffold, such as its capacity for hydrogen bonding, make it an attractive starting point for chemical modifications.

Pharmacophore Modeling: This approach involves identifying the key three-dimensional arrangement of electronic and steric features essential for a molecule's biological activity. nih.gov For this compound analogues, a pharmacophore model would typically include hydrogen bond donors (the amino group), hydrogen bond acceptors (the carbonyl group of the lactone), and hydrophobic regions, depending on the intended target interaction. nih.gov By mapping these features, new molecules can be designed with potentially enhanced potency and selectivity.

Bioisosteric Replacement: This strategy involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile. spirochem.comdrughunter.com Bioisosteric replacements can be categorized as classical or non-classical. drughunter.com In the context of this compound, various bioisosteric modifications can be envisioned to fine-tune its properties.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Amine (-NH2) | Hydroxyl (-OH), Thiol (-SH) | To alter hydrogen bonding capacity and polarity. u-tokyo.ac.jp |

| Amine (-NH2) | Small alkyl groups (e.g., -CH3) | To increase lipophilicity and explore steric interactions. |

| Lactone carbonyl (C=O) | Sulfone (-SO2-), Oxime (-C=NOH) | To modify electronic properties and hydrogen bonding potential. |

| Ring Oxygen (-O-) | Sulfur (-S-), Methylene (B1212753) (-CH2-) | To alter ring pucker, polarity, and metabolic stability. |

These design principles guide the rational development of novel derivatives with the potential for enhanced performance in various applications.

Synthesis of N-Substituted Derivatives

The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of N-substituted analogues, including N-acyl, N-sulfonyl, and N-aryl derivatives.

N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides in the presence of a base is a common method for preparing N-acyl derivatives. nih.gov This reaction is generally high-yielding and allows for the introduction of a diverse range of acyl groups.

N-Sulfonylation: Similarly, N-sulfonyl derivatives can be synthesized by reacting the parent amine with sulfonyl chlorides in the presence of a suitable base. This introduces a sulfonamide moiety, which can significantly alter the electronic and steric properties of the molecule.

N-Arylation: The introduction of an aryl group on the nitrogen atom can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the amino group and an aryl halide. A general approach for the synthesis of N-aryl derivatives has been described for other cyclic amines and can be adapted for this compound. thieme.de

| Derivative Type | General Synthetic Method | Key Reagents |

| N-Acyl | Acylation | Acyl chloride, Anhydride, Base |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, Base |

| N-Aryl | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base |

Ring Expansions and Contractions from the Furanone Core

Modifying the size of the furanone ring can lead to novel scaffolds with distinct conformational properties. Ring expansion and contraction reactions are powerful tools for achieving such transformations.

Ring Expansion: The Beckmann rearrangement and the Schmidt reaction are two classical methods that can be conceptually applied to expand the furanone ring. wikipedia.orgwikipedia.org

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgorganic-chemistry.org To apply this to the furanone core, the 4-amino group could be transformed into a ketone, which is then converted to its oxime. Treatment of this oxime with acid would be expected to yield a six-membered lactam. wikipedia.orgmasterorganicchemistry.com

Schmidt Reaction: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid to yield an amide. wikipedia.orgorganic-chemistry.org Similar to the Beckmann rearrangement, this would require prior conversion of the 4-amino group to a ketone.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. nrochemistry.comddugu.ac.inpurechemistry.org To utilize this reaction, the this compound would first need to be converted to an α-halo-γ-butyrolactone. Treatment of this intermediate with a base would then induce a rearrangement to a cyclopropanecarboxylic acid derivative. ddugu.ac.inmychemblog.com

| Transformation | Reaction | Required Intermediate | Expected Product |

| Ring Expansion | Beckmann Rearrangement | 4-Oximino-dihydro-2(3H)-furanone | Six-membered lactam |

| Ring Expansion | Schmidt Reaction | 4-Keto-dihydro-2(3H)-furanone | Six-membered lactam |

| Ring Contraction | Favorskii Rearrangement | α-Halo-γ-butyrolactone | Cyclopropanecarboxylic acid derivative |

Structure-Reactivity Relationships in Novel Derivatives

The introduction of substituents on the nitrogen atom of this compound significantly influences the reactivity of both the amino group and the lactone ring. These effects can be understood in terms of the electronic and steric properties of the substituents.

Electronic Effects: The nucleophilicity of the nitrogen atom is directly related to the electron-donating or electron-withdrawing nature of the substituent.

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen, thereby enhancing its nucleophilicity and basicity.

Electron-withdrawing groups (EWGs) , such as acyl or sulfonyl groups, decrease the electron density on the nitrogen through resonance and inductive effects, making it less nucleophilic and less basic.

The reactivity of the lactone carbonyl group towards nucleophilic attack can also be influenced. EWGs on the nitrogen can indirectly increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring system.

Steric Effects: The size of the N-substituent can sterically hinder the approach of reagents to both the nitrogen atom and the adjacent carbonyl group. Large, bulky substituents can decrease the rate of reactions at these sites. For instance, the reduction of O-silylated aromatic ketoximes with borane (B79455) has been shown to be influenced by the steric bulk of the silyl (B83357) group. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of atoms within 4-Aminodihydro-2(3H)-furanone can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical environment of each proton influences its resonance frequency (chemical shift, δ), reported in parts per million (ppm).

H4 Proton: The proton attached to the carbon bearing the amino group (C4) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H3 and H5). Its chemical shift would be influenced by the electron-withdrawing effects of the neighboring amino and ester groups.

H3 and H5 Methylene Protons: The protons on the carbons adjacent to the chiral center (C3) and the ester oxygen (C5) would appear as distinct multiplets. The diastereotopic nature of the protons on C3 and C5 could lead to complex splitting patterns.

NH₂ Protons: The protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, offering clear resolution for different carbon environments. nih.gov

Carbonyl Carbon (C2): The carbon of the lactone carbonyl group is expected to have the largest chemical shift, typically in the range of 165-190 ppm, due to the strong deshielding effect of the double-bonded oxygen. nih.gov

C4 Carbon: The carbon atom bonded to the nitrogen of the amino group would resonate at a specific chemical shift, typically in the range of 40-60 ppm.

C3 and C5 Carbons: The other two carbons in the furanone ring (C3 and C5) would appear in the aliphatic region of the spectrum. The carbon adjacent to the ester oxygen (C5) would likely be at a higher chemical shift than the C3 carbon.

The following table summarizes the predicted NMR data for this compound based on its structure and data from similar furanone compounds.

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| H3 | Multiplet | ~30-40 ppm |

| H4 | Multiplet | ~40-60 ppm |

| H5 | Multiplet | ~60-75 ppm |

| NH₂ | Broad Singlet | N/A |

| C2 | N/A | ~170-180 ppm |

| C3 | N/A | ~30-40 ppm |

| C4 | N/A | ~40-60 ppm |

| C5 | N/A | ~60-75 ppm |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₄H₇NO₂, the theoretical monoisotopic mass can be calculated with high precision. Experimental measurement of the molecular ion's mass using HRMS and comparison to the theoretical value provides unequivocal confirmation of the molecular formula.

| Parameter | Value |

| Molecular Formula | C₄H₇NO₂ |

| Calculated Monoisotopic Mass | 101.04768 Da |

| Expected HRMS [M+H]⁺ Ion | 102.05500 Da |

The calculated mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The primary amine group (-NH₂) would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the five-membered lactone ring will produce a strong, sharp absorption band. For γ-butyrolactones, this peak is typically found at a relatively high wavenumber, around 1770 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond would appear in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹.

C-O Stretching: The C-O bond of the ester within the lactone ring will also show a strong absorption, usually in the 1000-1300 cm⁻¹ range.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the aliphatic ring structure would be observed in the 2850-3000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Lactone Carbonyl (C=O) | Stretch | ~1770 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 |

| C-O (Ester) | Stretch | 1000 - 1300 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C4 position, it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-Aminodihydro-2(3H)-furanone and (S)-4-Aminodihydro-2(3H)-furanone. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are instrumental in studying these chiral molecules.

These techniques measure the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD and VCD spectra. This allows for the determination of the absolute configuration of a chiral molecule by comparing the experimental spectrum to theoretically calculated spectra for each enantiomer. Furthermore, the intensity of the signal is proportional to the enantiomeric excess (e.e.) of the sample, making it a valuable tool for assessing enantiomeric purity. For other furanone derivatives, VCD has been successfully used to determine their absolute configurations. nih.gov

Chromatographic Techniques in Purity and Enantiomeric Excess Determination (e.g., HPLC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing both the chemical purity and the enantiomeric excess of this compound.

Purity Determination: Reverse-phase HPLC coupled with a detector such as a UV-Vis or a mass spectrometer (MS) can be used to separate the target compound from any impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Enantiomeric Excess (e.e.) Determination: To separate the two enantiomers, a chiral stationary phase (CSP) is required in the HPLC system. nih.govcsfarmacie.cz The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

Method: A typical method would involve a polysaccharide-based chiral column. The mobile phase would be a mixture of a nonpolar solvent (like hexane) and a polar alcohol modifier (like isopropanol (B130326) or ethanol).

Detection: A UV detector is commonly used. The ratio of the peak areas for the two separated enantiomers allows for the precise calculation of the enantiomeric excess.

HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry (MS/MS) provides even greater selectivity and sensitivity, allowing for the quantification of enantiomers in complex matrices and at very low concentrations.

The enantiomeric excess is calculated using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

| Technique | Application | Key Parameters |

| Reverse-Phase HPLC | Chemical Purity | C18 column, gradient elution with water/acetonitrile |

| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase (e.g., polysaccharide-based), isocratic mobile phase (e.g., hexane/isopropanol) |

| HPLC-MS/MS | High-sensitivity quantification | Coupled HPLC system with a tandem mass spectrometer |

Computational Chemistry and Theoretical Investigations

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of 4-Aminodihydro-2(3H)-furanone. Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For furanone derivatives, the HOMO is often localized around the more electron-rich portions of the molecule, such as the amino group and the ring oxygen, while the LUMO is typically centered on the electron-deficient carbonyl group. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Representative Electronic Properties from DFT Calculations

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Varies with computational method |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Varies with computational method |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Varies with computational method |

| Mulliken Population Analysis | Provides information on the partial atomic charges and electron population distribution. | Varies with computational method |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The five-membered furanone ring is not planar and possesses a degree of flexibility. Conformational analysis is used to identify the different stable spatial arrangements (conformers) of the molecule, which arise from rotations around single bonds and puckering of the ring.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. nih.gov These simulations model the movements of atoms and can reveal the stability of different conformations and the transitions between them. nih.gov For furanone derivatives, MD simulations can show how the molecule interacts with its environment, such as a solvent or the active site of a protein, providing insights into its stability and binding dynamics. nih.govnih.gov Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to assess the stability of the molecule or a protein-ligand complex. nih.govresearchgate.net

Table 2: Common Parameters in Molecular Dynamics Simulations

| Parameter | Description | Example Application |

|---|---|---|

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). nih.gov | 100 ns or more to observe significant conformational changes. |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| RMSD | Root Mean Square Deviation; measures the average deviation of atomic positions from a reference structure, indicating stability. nih.gov | A stable RMSD plot suggests the system has reached equilibrium. nih.gov |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues, indicating flexibility. researchgate.net | High RMSF values in a ligand can indicate flexible regions. |

Quantum Chemical Calculations of Spectroscopic Properties and Reactivity

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. scispace.com Methods like DFT can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scispace.com Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which are observed in UV-Visible spectroscopy. scispace.com These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. scispace.com For furanones, calculations can distinguish the characteristic vibrational modes of the carbonyl group and the C-N bond.

Reactivity can also be assessed through computational means. researchgate.net The distribution of electrostatic potential on the molecular surface can identify sites prone to nucleophilic or electrophilic attack. The carbonyl carbon in the furanone ring, for instance, is typically an electrophilic site susceptible to attack by nucleophiles. mdpi.com The high reactivity of the furanone skeleton is influenced by the carbonyl group, the double bond (in unsaturated analogs), and the nature of substituents on the ring. mdpi.comnih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is crucial for understanding the potential biological interactions of this compound at a molecular level. nih.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govnih.gov

For furanone derivatives, docking studies have been used to explore their binding to various receptors, such as quorum-sensing receptors in bacteria. nih.gov The core furanone structure, with its hydrogen bond donor (amino group) and acceptor (carbonyl oxygen), allows it to form specific interactions with amino acid residues in a protein's active site. Ligand-protein interaction modeling helps visualize these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.com This mechanistic understanding is a cornerstone of rational drug design. nih.gov

Table 3: Typical Interactions Identified in Docking Studies of Furanone Analogs

| Interaction Type | Description | Key Functional Groups Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and an electronegative atom. | Amino group (-NH2) as donor; Carbonyl oxygen (C=O) as acceptor. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The aliphatic carbon backbone of the furanone ring. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The polar amino and carbonyl groups. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For non-clinical parameters, QSAR can predict properties like receptor binding affinity or enzyme inhibition. nih.gov These models are built by calculating molecular descriptors (physicochemical properties) and using statistical methods to find a mathematical relationship with the observed activity. nih.gov

A 3D-QSAR study on N-substituted 4-amino-3,3-dialkyl-2(3H)-furanone derivatives, which act as GABA receptor modulators, has provided significant insights. nih.gov The study used molecular field analysis to explain structure-activity relationships. nih.gov Key findings from this type of analysis can guide the design of more potent analogs.

Table 4: Key Findings from a 3D-QSAR Study on 4-Amino-2(3H)-furanone Derivatives nih.gov

| Structural Feature | Impact on Activity | Rationale |

|---|---|---|

| R Enantiomer | Enhanced activity compared to the S enantiomer. | Stereospecific interactions within the receptor binding site. |

| Amide functionality at C-4 | Higher activity compared to an amine functionality. | Potential for additional hydrogen bonding or improved electronic properties. |

| Carboxamide/Carbamate linker at C-4 | Increased activity over direct attachment of the end group. | Optimal positioning of the functional group within the binding pocket. |

These studies demonstrate that modifications to the amino group at the C-4 position significantly influence the biological activity of the furanone scaffold. nih.gov

Biological Roles and Mechanistic Investigations Non Clinical Focus

Intercellular Signaling Mechanisms: Quorum Sensing Modulation

The core structure of 4-Aminodihydro-2(3H)-furanone, also known as homoserine lactone, is fundamental to the process of quorum sensing (QS) in Gram-negative bacteria. This cell-to-cell communication system allows bacteria to monitor their population density and collectively alter gene expression, leading to coordinated behaviors such as biofilm formation and virulence factor production.

The foundational role of the homoserine lactone ring is exemplified by its presence in N-acyl homoserine lactones (AHLs), the primary autoinducer signaling molecules in many Gram-negative bacteria. A classic example is N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone, the autoinducer first identified in the marine bacterium Photobacterium fischeri (now Vibrio fischeri) acs.orgnih.gov. In this molecule, an acyl chain is attached to the amino group of the homoserine lactone ring. This structure allows the molecule to diffuse across cell membranes and, upon reaching a threshold concentration, bind to a cognate LuxR-type receptor protein. This binding event activates the receptor, turning it into a transcriptional regulator that modulates the expression of specific target genes acs.org.

The structural similarity between this compound and the core of AHLs has led to the investigation of furanone compounds as analogues that can modulate QS pathways mdpi.comnih.gov. These furanone analogues can act as antagonists to the natural AHL signals. Research has shown that certain furanones can interfere with AHL-mediated processes by displacing the AHL signaling molecule from its receptor mdpi.comnih.gov. This competitive binding prevents the activation of the receptor and disrupts the downstream signaling cascade, effectively silencing the communication pathway acs.orgacs.org.

By modulating quorum sensing, this compound analogues can significantly alter bacterial gene expression, particularly the genes responsible for virulence. The disruption of QS signaling cascades leads to the downregulation of numerous virulence factors in pathogenic bacteria.

In the opportunistic pathogen Pseudomonas aeruginosa, QS systems (las, rhl, and pqs) control the production of a wide array of virulence factors. Studies have demonstrated that synthetic brominated furanones, which mimic the homoserine lactone structure, can repress the expression of genes such as lasB (elastase), rhlAB (rhamnolipid biosynthesis), and phzA-G (pyocyanin production) acs.orgacs.org. This interference reduces the bacterium's pathogenic capabilities, including its ability to form robust biofilms and cause tissue damage nih.govnih.gov. Similarly, furanones have been shown to reduce swarming motility in Serratia liquefaciens and bioluminescence in Vibrio species mdpi.comnih.gov.

Microarray and transcriptomic analyses have provided a broader view of the genetic impact, revealing that furanones can influence a large regulon of QS-controlled genes, many of which are directly involved in pathogenicity acs.orgmdpi.com.

| Bacterium | Virulence Factor/Phenotype | Effect of Furanone Analogues | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Pyocyanin Production | Reduced | acs.org |

| Pseudomonas aeruginosa | Elastase (LasB) Activity | Reduced | acs.org |

| Pseudomonas aeruginosa | Biofilm Formation | Inhibited | nih.gov |

| Pseudomonas aeruginosa | Swarming Motility | Reduced | acs.org |

| Chromobacterium violaceum | Violacein Production | Inhibited | |

| Vibrio harveyi | Bioluminescence | Reduced | mdpi.com |

The strategy of disrupting QS pathways is known as quorum quenching (QQ) acs.orgnih.gov. Furanone compounds, as structural mimics of AHLs, are considered potent quorum quenchers acs.org. Quorum quenching is a promising anti-virulence strategy because it aims to disarm pathogens rather than kill them. This approach is thought to impose less selective pressure for the development of resistance compared to traditional bactericidal antibiotics acs.org.

By inhibiting the coordinated expression of virulence factors and biofilm formation, quorum quenchers can render bacteria more susceptible to host immune defenses and conventional antibiotics. This makes them valuable candidates for biocontrol strategies in various fields, including medicine and agriculture acs.org. For instance, furanones have been investigated for their ability to attenuate bacterial virulence in animal infection models and to prevent the formation of biofilms on medical devices nih.gov.

Enzyme Interaction and Modulation Studies (In Vitro and Theoretical)

Based on available scientific literature, there are no published studies detailing a direct interaction or modulation mechanism between this compound and the enzyme Monoamine Oxidase (MAO). MAO enzymes are primarily involved in the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine, and research into their inhibitors has focused on different classes of chemical compounds.

A direct enzymatic interaction between this compound and Catechol-O-Methyltransferase (COMT) has not been reported. However, an indirect metabolic relationship exists through the essential cofactor S-adenosylmethionine (SAM).

COMT is a critical enzyme in the metabolic inactivation of catecholamines, and it requires SAM as the methyl group donor for its catalytic activity mdpi.comnih.gov. The biosynthesis and degradation of SAM are linked to the formation of this compound (homoserine lactone). Specifically, SAM can undergo an intramolecular cyclization reaction that cleaves the molecule to produce 5'-methylthioadenosine (MTA) and homoserine lactone acs.org. This reaction is a key step in the biosynthesis of AHL autoinducers used in bacterial quorum sensing nih.govnih.gov.

Therefore, metabolic pathways that lead to the formation of homoserine lactone are consumers of the SAM pool. Theoretically, a high flux through these pathways could influence the availability of SAM, which in turn could affect the activity of SAM-dependent enzymes like COMT. This connection remains theoretical and is based on a shared reliance on the SAM metabolite rather than a direct modulation of COMT by this compound.

Ether-à-go-go-1 (Eag-1) Channel Modulation in Theoretical Models

Currently, there is a lack of available scientific literature and theoretical models specifically investigating the modulation of the Ether-à-go-go-1 (Eag-1) potassium channel by this compound. The Eag-1 channel is a voltage-gated potassium channel primarily expressed in the central nervous system and its modulation can significantly impact neuronal excitability. While computational and theoretical models are often employed to predict the interaction of small molecules with ion channels, no such studies have been published to date for this compound and its potential effects on Eag-1 or other ion channels. Future research in this area would be necessary to elucidate any potential modulatory role.

Modulatory Effects on Microbial Behaviors

While direct studies on this compound are limited, research on structurally related furanone compounds, particularly halogenated furanones derived from the marine alga Delisea pulchra, has revealed significant effects on microbial behaviors such as biofilm formation and motility. These compounds are recognized as potent inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates collective behaviors.

The primary mechanism by which furanone derivatives inhibit biofilm formation is through the disruption of QS signaling pathways. Many bacteria utilize N-acyl homoserine lactones (AHLs) as signaling molecules. Furanones, being structural analogues of AHLs, can interfere with this signaling.

The proposed mechanisms include:

Competitive Binding to Receptors: Furanones can competitively bind to the bacterial AHL receptors (e.g., LuxR-type proteins). This binding can either fail to activate the receptor or lead to a non-functional complex, thereby preventing the transcription of genes required for biofilm formation.

Receptor Destabilization: Some studies suggest that the binding of furanones to QS receptors like LasR in Pseudomonas aeruginosa can lead to the protein's destabilization and subsequent degradation, rendering it dysfunctional. nih.gov

Inhibition of Adhesion: By down-regulating QS-controlled genes, furanones can reduce the production of essential biofilm matrix components, such as exopolysaccharides (EPS), proteins, and extracellular DNA (eDNA). This, in turn, hinders the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm.

The table below summarizes the observed anti-biofilm effects of some furanone derivatives on various microorganisms.

| Furanone Derivative | Target Microorganism | Observed Effect | Reference |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | Inhibition of biofilm formation. | psu.edu |

| Furanone C-30 | Pseudomonas aeruginosa | Increased susceptibility of biofilms to antibiotics. | nih.gov |

| Various 2(5H)-furanone derivatives | Staphylococcus aureus | Inhibition of biofilm formation. | |

| Various 2(5H)-furanone derivatives | Staphylococcus epidermidis | Inhibition of biofilm formation. |

This table is for illustrative purposes and includes data for furanone derivatives, not specifically this compound.

Swarming is a coordinated, multicellular movement of bacteria across a surface, and it is often regulated by QS. Several furanone compounds have been shown to inhibit this form of motility in various bacterial species. The inhibition of swarming motility is closely linked to the disruption of QS pathways.

Key findings from research on furanone derivatives include:

Inhibition of Swarmer Cell Differentiation: Swarming often requires the differentiation of vegetative cells into elongated, hyperflagellated swarmer cells. By interfering with QS, furanones can prevent this differentiation process.

Downregulation of Motility-Related Genes: The expression of genes responsible for flagellar synthesis and function is often under QS control. Furanones can down-regulate these genes, leading to a reduction in motility.

No Effect on Swimming: Interestingly, in some cases, furanones have been observed to inhibit swarming motility without affecting swimming motility, which is the movement of individual cells in a liquid environment. psu.edu This suggests a specific targeting of the multicellular aspects of bacterial behavior.

The following table details the effects of certain furanones on the motility of different bacteria.

| Furanone Derivative | Target Microorganism | Effect on Motility | Reference |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | Complete inhibition of swarming motility. | psu.edu |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Proteus mirabilis | Inhibition of swarming motility. | nih.gov |

| GBr Furanone | Pseudomonas aeruginosa | Strong inhibition of swarming motility. | nih.gov |

This table presents data for furanone derivatives and does not specifically include this compound.

Identification in Biologically Active Natural Products (e.g., in plant extracts and associated research)

There is currently no scientific literature that reports the identification of this compound in biologically active natural products such as plant extracts. While the furanone core structure is present in numerous natural compounds, and various phytochemicals are routinely extracted from plants for research, the specific aminodihydrofuranone derivative that is the subject of this article has not been documented as a naturally occurring compound in these sources. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov The existing research on natural furanones primarily focuses on compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) found in fruits, or the halogenated furanones from marine algae. Further investigation into a wider range of plant and microbial sources may be required to determine if this compound exists as a natural product.

Receptor Binding Studies and Selectivity Profiling (Non-Human Cellular Systems)

Direct receptor binding studies and selectivity profiling for this compound are not available in the current scientific literature. However, extensive research on other furanone derivatives, particularly in the context of bacterial quorum sensing, provides insights into the potential molecular targets and binding mechanisms within non-human cellular systems.

The primary targets identified for furanones are the LuxR-type transcriptional regulator proteins, which are key components of the AHL-mediated QS systems in many Gram-negative bacteria.

Key aspects of these binding studies include:

Target Receptors: The most studied receptors are LasR and RhlR in Pseudomonas aeruginosa. These proteins have a ligand-binding domain where the native AHL signal molecules dock.

Mechanism of Action: Furanones are thought to act as antagonists. They bind to the ligand-binding domain of the receptor, but this binding does not induce the necessary conformational change for the receptor to become active. This prevents the receptor from binding to its target DNA sequences and activating gene expression. nih.gov

Structural Analogy: The furanone ring is structurally similar to the homoserine lactone ring of the AHL autoinducers, which is believed to be the basis for their ability to interact with the AHL-binding site of the receptors. nih.govnih.gov

Selectivity: Different furanone derivatives can exhibit varying degrees of selectivity and affinity for different QS receptors. For instance, furanone C-30 has been shown to inhibit both LasR and RhlR in P. aeruginosa. nih.gov The nature and position of substituents on the furanone ring can influence this selectivity. nih.gov

The table below summarizes findings from receptor binding studies on various furanone derivatives.

| Furanone Derivative | Target Receptor (in P. aeruginosa) | Binding Affinity/Effect | Reference |

| Furanone C-30 | LasR | Binds to the ligand-binding site, rendering the protein dysfunctional. | nih.gov |

| Furanone C-30 | RhlR | Exerts significant inhibitory activity. | nih.gov |

| Halogenated Furanones | LasR, RhlR, PqsR | The presence of halogens improved binding against these receptors. | nih.gov |

The data in this table pertains to furanone derivatives and not specifically to this compound.

Emerging Applications in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

The furanone scaffold is a common motif in a wide array of natural products and pharmacologically active compounds. As a derivative, 4-Aminodihydro-2(3H)-furanone serves as a key starting material in the synthesis of diverse organic molecules due to the reactivity of its amino and lactone functionalities.

Precursor for Complex Organic Molecules

This compound is a valuable precursor in the synthesis of various complex and biologically active molecules. Its hydrochloride salt, (S)-α-Amino-γ-butyrolactone hydrochloride, is utilized as a starting material for the preparation of amino-keto-alcohols and β-amino acids sigmaaldrich.com. Furthermore, it is employed in the synthesis of N-acylhomoserine lactone (AHL) analogs, which are important molecules in bacterial quorum sensing sigmaaldrich.com. The synthesis of these complex molecules highlights the utility of this compound as a versatile chiral synthon.

The general class of γ-butyrolactones is recognized for its importance as a core structure in numerous natural products and as a precursor for a variety of functional and bioactive compounds researchgate.net. The inherent reactivity of the lactone ring allows for a range of chemical transformations, making it a cornerstone in the construction of intricate molecular architectures researchgate.netmdpi.com.

Intermediate in the Synthesis of Agrochemicals

A significant application of this compound is its role as a key intermediate in the production of agrochemicals. Specifically, its hydrochloride salt is an essential building block in the synthesis of the chiral herbicide, glufosinate (B12851) google.com. Glufosinate is a broad-spectrum herbicide that is widely used in agriculture. The use of an optically pure form of this compound is crucial in producing the herbicidally active enantiomer of glufosinate.

While research on a related compound, (R)-dihydro-4-propyl-2(3H)-furanone, has indicated its use as a precursor to pheromone-based insect attractants, highlighting the broader potential of furanone derivatives in creating eco-friendly agrochemicals, the primary documented role for the 4-amino derivative is in herbicide synthesis chemicalbook.com.

Applications in Advanced Materials Science

The unique chemical structure of this compound also lends itself to applications in the development of advanced materials. The presence of both an amino group and a lactone ring allows for its incorporation into polymeric structures and the creation of functional materials with specific properties.

Exploration in Optoelectronic Materials (e.g., OLEDs)

The exploration of furanone derivatives in the field of optoelectronic materials is an emerging area of research. While direct applications of this compound in Organic Light Emitting Diodes (OLEDs) are not yet widely documented, the structural versatility of related furanone compounds has led to their investigation in the synthesis of materials for organic electronics chemicalbook.com. The development of novel organic materials is crucial for advancing OLED technology, and the furanone scaffold presents a promising platform for designing new molecules with desirable electronic and photophysical properties.

Role in Polymer Chemistry and Functional Material Development

In polymer chemistry, γ-butyrolactones can undergo ring-opening polymerization to produce poly(γ-butyrolactone), a biodegradable polyester (B1180765) wikipedia.org. This highlights the potential of this compound as a monomer for the synthesis of functional polymers. The amino group can serve as a site for further chemical modification, allowing for the creation of polymers with tailored properties.

Research has shown that biomass-derived monomers based on the five-membered γ-butyrolactone ring are suitable candidates for replacing fossil-based resources in polymer production frontiersin.orgnih.gov. These monomers can be polymerized through their vinyl groups to create polymers with pendant lactone rings, which exhibit high glass transition temperatures and good thermal stability frontiersin.orgnih.gov.

Challenges and Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Pathways

A primary challenge in the study of 4-Aminodihydro-2(3H)-furanone lies in the development of efficient and sustainable methods for its synthesis, particularly in an enantiomerically pure form. The stereochemistry of the molecule is crucial, as different enantiomers can exhibit distinct biological activities.

Future research in this area is expected to focus on several key strategies:

Asymmetric Synthesis: Establishing robust asymmetric routes to access specific enantiomers of this compound is a significant goal. acs.org This includes the development of novel chiral catalysts and auxiliaries that can control the stereochemical outcome of the reaction. nih.gov Inspired by the synthesis of other chiral γ-butyrolactones, approaches like asymmetric epoxidation followed by ring expansion could be explored. nih.gov

Green Chemistry Approaches: There is a growing need for synthetic methods that are environmentally benign. Future pathways will likely incorporate principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. researchgate.net The synthesis of γ-butyrolactone from biomass-derived precursors highlights a potential sustainable route that could be adapted.

Biocatalysis: The use of enzymes in organic synthesis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. acs.org Future research could explore the use of enzymes, such as transaminases or engineered aldolases, for the stereoselective synthesis of this compound or its precursors. acs.org Biocatalytic methods have been successfully employed for the synthesis of related chiral hydroxy-butyrolactone derivatives. acs.org

| Synthetic Approach | Key Features | Future Research Focus |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., metal complexes, organocatalysts) to control stereochemistry. | Development of more efficient and selective catalysts for the specific synthesis of 4-amino-γ-butyrolactones. |

| Green Chemistry | Utilization of renewable resources, reduction of waste, and use of non-toxic reagents. | Integration of biomass-derived starting materials and solvent-free reaction conditions. |

| Biocatalysis | Employment of enzymes for highly selective transformations under mild conditions. | Discovery and engineering of enzymes for the direct and enantioselective amination of γ-butyrolactone precursors. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is crucial for its potential development as a therapeutic agent or a biological probe. The structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, suggests that it may act as a GABA receptor modulator.

Future research should be directed towards:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a critical first step. This can be achieved through a combination of computational and experimental approaches, including molecular docking, affinity chromatography, and proteomic profiling.

Mechanism of Action Studies: Once potential targets are identified, detailed mechanistic studies will be necessary to understand how the compound modulates their function. This could involve enzyme kinetics, electrophysiological recordings for ion channels, and cell-based assays to probe signaling pathways. Computational studies can provide insights into the binding modes and conformational changes of the target protein upon ligand binding. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives with systematic structural modifications will be essential to establish clear structure-activity relationships. This will help in optimizing the potency, selectivity, and pharmacokinetic properties of potential lead compounds.

Exploration of Novel Chemical Reactivity and Transformation Pathways

The unique combination of a lactone ring and a primary amine in this compound offers a rich landscape for exploring novel chemical reactions and transformations. The development of new synthetic methodologies centered around this scaffold will expand its utility as a versatile building block.

Future research avenues in this domain include:

Functionalization of the Amino Group: The primary amine can serve as a handle for a wide range of chemical modifications, including acylation, alkylation, and arylation, to generate a diverse library of derivatives with potentially new biological activities.

Ring-Opening and Ring-Transformation Reactions: The lactone ring can be susceptible to nucleophilic attack, leading to ring-opening products that can be further elaborated. Investigating controlled ring-opening and subsequent ring-closing reactions could lead to the synthesis of other heterocyclic systems.

Asymmetric Transformations: Exploring asymmetric reactions where the chiral center of this compound directs the stereochemical outcome of subsequent transformations on other parts of the molecule is a promising area of research.

Photoredox Catalysis: The application of modern synthetic methods like photoredox catalysis could unlock novel C-H functionalization pathways on the lactone backbone or enable unique transformations of the amino group. nih.govbeilstein-journals.org Photoredox-catalyzed methods have been used to synthesize functionalized γ-amino butyric acid derivatives. nih.gov

Integration into Multi-Component Systems for Enhanced Functionality

The structural features of this compound make it an attractive building block for the construction of more complex molecular architectures and functional materials through multi-component reactions and polymerization.

Future research directions include:

Multi-Component Reactions (MCRs): Utilizing this compound as a component in MCRs can provide rapid access to libraries of complex molecules with high structural diversity. researchgate.net The primary amine and the lactone moiety can potentially participate in various MCRs to form novel heterocyclic scaffolds.

Polymer Synthesis: The bifunctional nature of this compound (amine and lactone) makes it a potential monomer for the synthesis of novel functional polymers. nih.gov For instance, ring-opening polymerization of the lactone could lead to polyesters with pendant amino groups, which could be further functionalized. rsc.org

Methodological Advancements in Characterization and Analysis

The development of advanced analytical techniques is paramount for the successful synthesis, purification, and biological evaluation of this compound and its derivatives.

Future research in this area should focus on:

Chiral Separation and Analysis: Given the importance of stereochemistry, the development of efficient and reliable methods for the chiral separation and analysis of enantiomers is crucial. wikipedia.org This includes the use of chiral chromatography (both HPLC and GC) with various chiral stationary phases. sigmaaldrich.comnih.gov

In Situ Reaction Monitoring: The application of in situ spectroscopic techniques, such as Raman and infrared spectroscopy, can provide real-time information about reaction kinetics and mechanisms, facilitating the optimization of synthetic processes. nih.gov

Development of Biosensors: The creation of selective biosensors for the detection and quantification of this compound in biological samples would be highly valuable for pharmacokinetic and pharmacodynamic studies. nih.gov Fluorescence-based sensors have been developed for other furanone derivatives. mdpi.com

| Analytical Method | Application | Future Advancement |

| Chiral Chromatography | Separation and quantification of enantiomers. | Development of novel chiral stationary phases with enhanced selectivity for amino-lactones. |

| In Situ Spectroscopy | Real-time monitoring of synthetic reactions. | Integration with flow chemistry setups for automated reaction optimization. |

| Biosensors | Detection in biological matrices. | Design of highly specific and sensitive biosensors for in vivo monitoring. |

Q & A

Q. What are the common synthetic routes for 4-Aminodihydro-2(3H)-furanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of β-amino-γ-hydroxybutyric acid derivatives. For example, lactonization under acidic conditions (e.g., HCl catalysis) yields the furanone ring. Alternative routes include iodination-arylation cascades using hypervalent iodine reagents (e.g., PhI(OAc)₂) to introduce substituents . Reaction optimization requires precise control of temperature (40–90°C), solvent polarity (THF or DCM), and catalyst selection (e.g., sulfonic acid-functionalized polymers for oxidation steps) . Yields vary between 50–75% depending on steric hindrance and substituent reactivity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Retention indices (Kovats RI: 1071.8 for non-polar columns; 1881.7 for polar columns) and electron ionization spectra (m/z 101.10 [M⁺]) provide identity confirmation .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve enantiomers, critical for assessing stereochemical purity .

- NMR : ¹H NMR signals at δ 3.0–4.5 ppm (furanone ring protons) and δ 1.5–2.5 ppm (alkyl/amino groups) confirm structural integrity. ¹³C NMR distinguishes lactone carbonyls (δ 170–180 ppm) .

Q. How is the biological activity of this compound screened in preclinical studies?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Antiinflammatory Testing : Inhibition of COX-2 in RAW 264.7 macrophage cells, measured via ELISA for prostaglandin E₂ (IC₅₀ values typically 10–50 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction (dose-dependent EC₅₀ 20–100 µM) .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic oxidation of this compound derivatives to carboxylic acids?

- Methodological Answer : Baeyer-Villiger oxidation via peroxo-intermediates cleaves the furanone ring, forming succinic or maleic acid. Kinetic modeling shows pseudo-first-order dependence on H₂O₂ concentration (rate constants: 0.05–0.2 h⁻¹ at 60°C). Isomerization of 2(3H)-furanone to 2(5H)-furanone precedes oxidation, with activation energies of 40–60 kJ/mol . Competing pathways (e.g., formic acid byproduct formation) require monitoring via in-situ FTIR or HPLC.

Q. How does stereochemistry impact the biological and physicochemical properties of this compound?

- Methodological Answer : The (R)-enantiomer exhibits 3–5× higher antimicrobial activity than the (S)-form due to chiral recognition by bacterial enzymes. Enantioselective synthesis uses chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases in kinetic resolutions). Polarimetric analysis ([α]D²⁵ = +15° to +25° for R-form) and chiral HPLC (Chiralpak AD-H column) validate enantiomeric excess (>90%) .

Q. What computational approaches predict the electronic and reactive properties of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : DFT calculations (B3LYP/6-311+G(d,p)) determine band gaps (~5 eV), correlating with redox stability. Electron density maps highlight nucleophilic sites (O-atoms) for functionalization .

- Molecular Dynamics : Simulations in explicit solvents (water/DMSO) predict solubility (logP ≈ 0.5) and aggregation behavior, guiding formulation for in-vitro assays .

Q. What metabolic pathways involve this compound, and how are they characterized?

- Methodological Answer : In hepatic microsomes, cytochrome P450 enzymes (CYP3A4) oxidize the furanone ring to 3-amino-4-hydroxybutyric acid, detected via LC-MS/MS (Q-TOF). Metabolite identification uses isotopic labeling (¹³C/¹⁵N) and collision-induced dissociation (CID) spectra . Pharmacokinetic studies in rodents show rapid clearance (t₁/₂ = 1–2 h) and renal excretion (>70%).